(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-ethoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-ethoxybenzoate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-ethoxybenzoate typically involves multi-step organic reactions. One common method starts with the preparation of the triazinone core, which can be synthesized through the cyclization of appropriate precursors under controlled conditions. The ethoxybenzoate group is then introduced via esterification reactions, often using ethyl alcohol and a suitable acid catalyst.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-ethoxybenzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the triazinone ring to its reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes the use of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
Chemistry
In chemistry, (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-ethoxybenzoate is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds with desirable properties.
Biology and Medicine
In the field of biology and medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with biological molecules makes it a candidate for drug development, particularly in designing inhibitors or modulators of specific enzymes or receptors.
Industry
Industrially, this compound may find applications in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity. Its derivatives could be used in various industrial processes, including catalysis and material synthesis.
Mechanism of Action
The mechanism of action of (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-ethoxybenzoate involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, altering their activity and leading to therapeutic effects. The exact pathways and molecular targets depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-ethoxybenzoate include other triazinone derivatives and benzoate esters. Examples include:
- (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl benzoate
- (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 4-methoxybenzoate
Uniqueness
What sets this compound apart is its specific combination of the triazinone ring and the ethoxybenzoate group. This unique structure imparts distinct chemical properties, such as enhanced reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(4-oxo-1,2,3-benzotriazin-3-yl)methyl 2-ethoxybenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4/c1-2-23-15-10-6-4-8-13(15)17(22)24-11-20-16(21)12-7-3-5-9-14(12)18-19-20/h3-10H,2,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFXPJBXMBIWNHV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)OCN2C(=O)C3=CC=CC=C3N=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.